Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
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Overview
Description
Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structural features of benzofuran make it a privileged structure in drug discovery and development .
Mechanism of Action
Target of Action
It is known that benzofuran derivatives have shown significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological properties . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, leading to their observed biological effects.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar biological activities.
Angelicin: Known for its antimicrobial and anticancer properties.
Uniqueness
Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is unique due to its specific structural features and the combination of benzofuran and thiazolidin-3-yl moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-benzofuran-2-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-22-15-7-4-6-14(11-15)19-20(9-10-24-19)18(21)17-12-13-5-2-3-8-16(13)23-17/h2-8,11-12,19H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKZYNZSOTWTOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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